An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine for Drug Discovery and Development
An In-depth Technical Guide to 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine for Drug Discovery and Development
Introduction
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the sulfonamide functional group have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. When coupled with a piperidine moiety—a prevalent scaffold in numerous FDA-approved drugs—the resulting N-arylsulfonylpiperidines represent a class of molecules with significant potential for drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of a specific member of this class: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related molecules.
Core Chemical Properties
1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is a synthetic organic compound that is not known to occur naturally. Its core structure consists of a piperidine ring N-functionalized with a 4-chloro-3-nitrobenzenesulfonyl group. The presence of the electron-withdrawing nitro and chloro groups on the benzene ring significantly influences the electronic properties and reactivity of the molecule.
| Property | Value | Source(s) |
| CAS Number | 53162-43-9 | [1] |
| Molecular Formula | C₁₁H₁₃ClN₂O₄S | [1] |
| Molecular Weight | 304.75 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | [2] |
| Melting Point | Not reported; precursor 4-chloro-3-nitrobenzenesulfonamide melts at 25-35 °C | [2] |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane and acetone | [3] |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)[O-])Cl | [4] |
Synthesis and Mechanistic Insights
The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is typically achieved through a two-step process, beginning with the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.
Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is synthesized via the chlorosulfonation of o-chloronitrobenzene.[3] This electrophilic aromatic substitution reaction is a well-established method for introducing a sulfonyl chloride group onto an aromatic ring.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride [3]
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with o-chloronitrobenzene (1.0 mol). With vigorous stirring, slowly add chlorosulfonic acid (4.0 to 5.0 mol) through the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
Heating and Reaction Monitoring: Gradually heat the reaction mixture to 120 °C and maintain this temperature for approximately 4 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen chloride gas evolution.
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Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with constant stirring. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration and wash it with cold water. For higher purity, the crude product can be recrystallized from a non-polar or low-polarity solvent such as petroleum ether.[1] A yield of approximately 81.5% with a purity of 99.96% has been reported under optimal conditions.[1]
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: The use of an excess of chlorosulfonic acid serves as both a reagent and a solvent, driving the reaction to completion.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the electrophilic substitution on the deactivated aromatic ring.
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Ice Quench: Pouring the reaction mixture onto ice serves to hydrolyze any remaining chlorosulfonic acid and to precipitate the less water-soluble product.
-
Recrystallization: This purification technique is essential to remove any unreacted starting material and isomeric byproducts, ensuring a high-purity final product.
Caption: Synthesis workflow for 4-chloro-3-nitrobenzenesulfonyl chloride.
Part 2: Synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine
The final product is synthesized by the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. This is a nucleophilic substitution reaction where the secondary amine (piperidine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Experimental Protocol: Synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane and add it dropwise to the piperidine solution with stirring.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the piperidine starting material.
-
Aprotic Solvent: Dichloromethane is a good solvent for both reactants and does not participate in the reaction.
-
Low Temperature: The initial addition at low temperature helps to control the exothermic nature of the reaction.
Caption: Synthesis of the final product from the precursor.
Potential Applications in Drug Development: A Prospective Outlook
While specific biological activity for 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine has not been extensively reported in the literature, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
Antimicrobial Potential
The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2] The presence of a nitro group on the benzene ring may also contribute to antimicrobial activity.[5] Therefore, it is plausible that 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine could exhibit antibacterial or antifungal properties.
Hypothetical Mechanism of Action: Dihydropteroate Synthase Inhibition
Caption: Putative mechanism of action via DHPS inhibition.
Anticancer Potential
Numerous sulfonamide derivatives have been investigated as anticancer agents.[6] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor acidosis, and the disruption of microtubule polymerization. The piperidine ring is also a common feature in many anticancer drugs. The combination of these two pharmacophores in 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine makes it a candidate for screening in cancer cell lines.
Safety and Handling
Based on the hazard information for the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, and related compounds, 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine should be handled with care.[4] It is predicted to be an irritant to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is a readily synthesizable compound with structural features that suggest potential for biological activity. While its specific properties and applications are yet to be fully elucidated, this technical guide provides a solid foundation for its synthesis and a rationale for its investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and a thorough evaluation of its biological activity in a range of assays, particularly in the areas of antimicrobial and anticancer research. The insights gained from such studies will be invaluable in determining the true potential of this and related N-arylsulfonylpiperidines in the field of drug discovery and development.
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